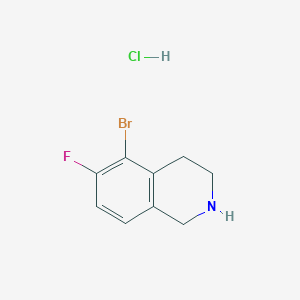

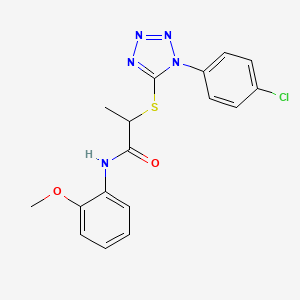

![molecular formula C19H17FN2O4S B2694587 (Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 864976-50-1](/img/structure/B2694587.png)

(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

Compounds similar to "(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate" have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Some of these compounds have shown potent antimicrobial activity, often surpassing that of reference drugs, highlighting their potential as leads for the development of new antimicrobial agents (Liaras et al., 2011).

Crystal Engineering

In crystal engineering, the manipulation of crystal structures through the application of pressure has been explored. For example, a study on methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities, demonstrated a transition to a different crystal structure under high pressure, indicating the potential of such compounds in the study of material properties under varied conditions (Johnstone et al., 2010).

Photodynamic Therapy for Cancer Treatment

Research into photodynamic therapy, a treatment method for cancer, has included the synthesis and characterization of new compounds with high singlet oxygen quantum yield. These compounds are valuable as photosensitizers for the treatment of cancer, with one study focusing on zinc phthalocyanine derivatives modified with benzo[d]thiazol-2-yl groups, which are structurally related to the compound . Such research underscores the potential of these compounds in medical applications (Pişkin et al., 2020).

Molecular Aggregation and Electronic Properties

Studies on molecular aggregation and electronic properties have examined compounds with benzo[d]thiazol-2-yl groups. These investigations provide insights into the aggregation behavior in organic solvents and the effects of molecular structure on electronic transitions, which are crucial for the development of optoelectronic devices and sensors. For instance, solvent effects on molecular aggregation have been explored to understand the fluorescence behavior and circular dichroism spectra, indicating the significance of substituent groups and solvent interactions in molecular behavior (Matwijczuk et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-25-10-9-22-15-8-7-14(20)11-16(15)27-19(22)21-17(23)12-3-5-13(6-4-12)18(24)26-2/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXKKLMLLIWXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

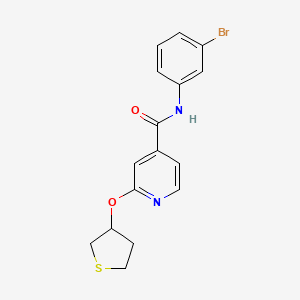

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)

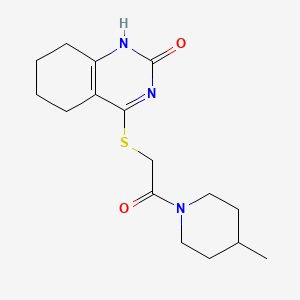

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)

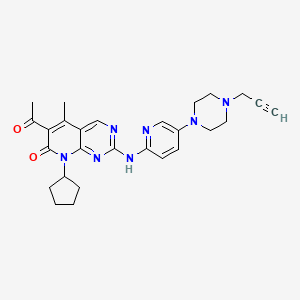

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2694514.png)

![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2694516.png)

![N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2694526.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2694527.png)